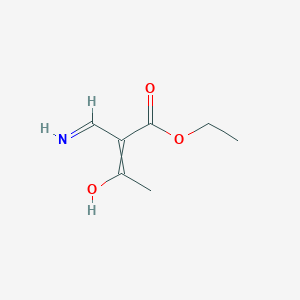

Ethyl (2E)-2-acetyl-3-aminoacrylate

Description

Historical Development of Enamino Esters as Synthetic Intermediates

The chemistry of enamino esters is a subset of the broader field of enamine chemistry, which gained significant traction in the mid-20th century. Initially, the focus was on the synthesis and reactivity of simple enamines. However, the introduction of an ester group conjugated with the enamine functionality, creating β-enamino esters, opened up new avenues for synthetic chemists. These compounds were found to be stable, easily accessible, and exhibited a rich and varied reactivity profile. organic-chemistry.orgthieme-connect.dewikipedia.orgorganic-chemistry.org

Early methods for their synthesis often involved the direct condensation of β-keto esters with ammonia (B1221849) or primary and secondary amines, a reaction that has been continuously refined over the years with the development of new catalysts and reaction conditions to improve yields and reduce reaction times. organic-chemistry.orgorganic-chemistry.org The versatility of these compounds was quickly recognized, and they were employed in the synthesis of a wide range of heterocyclic systems. The ability of enamino esters to act as "masked" 1,3-dicarbonyl compounds, coupled with the nucleophilicity of the enamine nitrogen and the electrophilicity of the ester carbonyl, has cemented their place as crucial intermediates in the synthetic chemist's toolbox.

Structural Features and Electronic Properties of Enamino Acrylates

Ethyl (2E)-2-acetyl-3-aminoacrylate possesses a unique arrangement of functional groups that dictates its reactivity. The "(2E)" designation in its name refers to the stereochemistry about the C2=C3 double bond, indicating that the higher priority substituents on each carbon (the acetyl group on C2 and the amino group on C3) are on opposite sides of the double bond.

The electronic properties of this molecule are dominated by the interplay of the electron-donating amino group and the electron-withdrawing acetyl and ethyl ester groups, all conjugated through the carbon-carbon double bond. This extended π-system leads to delocalization of electron density, which can be represented by several resonance structures. This delocalization stabilizes the molecule and influences its reactivity at various sites. The nitrogen atom's lone pair of electrons participates in the conjugation, increasing the electron density at the β-carbon (C3) and making it susceptible to electrophilic attack. Conversely, the α-carbon (C2) is electron-deficient due to the influence of the adjacent carbonyl groups of the acetyl and ester moieties, making it a site for nucleophilic attack.

The presence of both hydrogen bond donors (the N-H of the amino group) and acceptors (the carbonyl oxygens) allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the compound's conformation and reactivity.

Table 1: Representative Spectroscopic Data for Enamino Acrylate (B77674) Systems

| Spectroscopic Data | Typical Chemical Shift/Wavenumber Range |

| ¹H NMR (ppm) | |

| N-H | 5.0 - 9.0 (broad) |

| C=CH | 7.0 - 8.5 |

| O-CH₂-CH₃ | 4.0 - 4.3 (quartet) |

| CO-CH₃ | 2.0 - 2.5 |

| O-CH₂-CH₃ | 1.1 - 1.4 (triplet) |

| ¹³C NMR (ppm) | |

| C=O (ester) | 165 - 175 |

| C=O (acetyl) | 190 - 200 |

| Cα | 90 - 100 |

| Cβ | 150 - 160 |

| IR (cm⁻¹) | |

| N-H stretch | 3200 - 3400 |

| C=O stretch (ester) | 1680 - 1720 |

| C=O stretch (acetyl) | 1640 - 1680 |

| C=C stretch | 1580 - 1620 |

Note: The values in this table are representative and can vary depending on the specific substitution pattern and solvent.

Role of Multifunctionalized Building Blocks in Modern Chemical Synthesis

Modern organic synthesis places a high premium on efficiency and sustainability. Multifunctionalized building blocks, which contain several reactive sites within a single molecule, are central to achieving these goals. ijpsonline.comgoogle.com These "molecular scaffolds" allow for the rapid construction of complex molecules in fewer steps, a concept known as step economy. By carrying multiple functional groups, they can participate in a variety of chemical transformations, enabling the synthesis of diverse molecular libraries for applications in drug discovery and materials science. ijpsonline.com

The use of multifunctional building blocks often facilitates multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This "atom economy" is a key principle of green chemistry, as it minimizes waste generation. This compound is a prime example of such a building block, with its array of functional groups poised for sequential or one-pot transformations.

Overview of this compound as a Key Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile synthon for a variety of target molecules, particularly heterocyclic compounds. Its utility stems from the predictable reactivity of its different functional groups.

For instance, it is a common precursor in the Hantzsch pyridine (B92270) synthesis and related reactions to produce dihydropyridines and pyridines. researchgate.net In these reactions, it can act as the 1,3-dicarbonyl equivalent. Furthermore, the enamine moiety can react with various electrophiles, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The acetyl group provides an additional handle for chemical modification.

The strategic combination of these reactive sites allows for the construction of a wide range of five- and six-membered heterocyclic rings, including pyrimidines and pyrroles. youtube.comnih.gov The ability to generate significant molecular complexity from a single, readily accessible starting material underscores the importance of this compound as a key synthon in contemporary organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2-methanimidoylbut-2-enoate |

InChI |

InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3 |

InChI Key |

GGNGWQCOLPTAFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C=N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2e 2 Acetyl 3 Aminoacrylate

Conventional Synthetic Routes

Traditional methods for synthesizing Ethyl (2E)-2-acetyl-3-aminoacrylate have historically relied on well-established condensation reactions. These routes are characterized by their straightforward procedures and the use of readily available starting materials.

Condensation Reactions with Acetoacetic Acid Derivatives and Amines

A fundamental approach to the synthesis of this compound involves the direct condensation of an acetoacetic acid derivative, most commonly ethyl acetoacetate (B1235776), with an amine or ammonia (B1221849). smolecule.comscispace.com In this reaction, the nucleophilic amine attacks the electrophilic keto-carbonyl group of the ethyl acetoacetate, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final enamine product, this compound. The reaction is typically facilitated by the removal of water, often through azeotropic distillation, to drive the equilibrium towards the product. The reactivity of the amine and the specific reaction conditions can influence the yield and purity of the final product. For instance, reactions involving aromatic amines and ethyl acetoacetate have been effectively promoted by catalysts like acid zeolites. rsc.org

Knoevenagel Condensation Approaches Involving Ethyl Acetoacetate

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgresearchgate.net Ethyl acetoacetate is an ideal substrate for this reaction due to the presence of an active methylene group flanked by two electron-withdrawing groups (an acetyl and an ester group). wikipedia.org

In the context of synthesizing this compound, the Knoevenagel condensation would involve the reaction of ethyl acetoacetate with an amine source, which acts as the catalyst and also as the nitrogen donor for the amino group. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine. wikipedia.orgresearchgate.net The base facilitates the deprotonation of the active methylene group in ethyl acetoacetate to form a nucleophilic enolate, which then attacks the carbonyl group of another molecule or an aldehyde, if present. In the synthesis of the title compound, the amine itself serves as the reactant. While classic Knoevenagel condensations often involve an aldehyde or ketone, the reaction can be adapted for the synthesis of β-enaminoesters. A study on the Knoevenagel condensation of benzaldehyde (B42025) and ethyl acetoacetate highlights the formation of an α,β-unsaturated product, demonstrating the applicability of this reaction type. researchgate.net

Enamine Formation Strategies from β-Keto Esters

Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comlibretexts.org They are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. masterorganicchemistry.com The synthesis of this compound can be viewed through the lens of enamine formation, where the starting β-keto ester, ethyl acetoacetate, reacts with an amine.

The mechanism involves the nucleophilic attack of the amine on the keto-carbonyl group of ethyl acetoacetate to form a tetrahedral carbinolamine intermediate. libretexts.org This is followed by acid-catalyzed dehydration to yield an iminium ion, which is then deprotonated at the α-carbon to form the stable enamine product. masterorganicchemistry.comlibretexts.org For the formation of the primary enamine, this compound, ammonia would be the nitrogen source. The use of secondary amines in this reaction leads to the formation of N-substituted enamines. The Stork enamine synthesis, a well-known reaction, utilizes enamines as enolate equivalents for alkylation and acylation reactions, underscoring their synthetic utility. youtube.com

Modern and Green Chemistry Approaches

In recent years, a significant shift towards the development of more sustainable and environmentally friendly synthetic methods has been observed. This has led to the exploration of solvent-free conditions and advanced catalytic systems for the synthesis of this compound and related β-enaminones.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often, shorter reaction times and simpler work-up procedures. ajgreenchem.com Several studies have demonstrated the successful synthesis of β-enaminones and enamines under solvent-free conditions. ajgreenchem.comnih.govorganic-chemistry.orgresearchgate.netresearchgate.net

One such approach is mechanochemistry, where mechanical energy, often through ball milling, is used to drive the reaction. organic-chemistry.org This method has been successfully employed for the addition of amines to alkynes to form enamines, achieving quantitative conversion in minutes without the need for a catalyst or base. organic-chemistry.org Another effective solvent-free technique is the use of microwave irradiation, which can significantly accelerate reaction rates. sciforum.net The synthesis of enamines has been reported using microwave irradiation in the presence of a catalytic amount of lithium perchlorate (B79767), which also acts as a dehydrating agent. sciforum.net Heating a mixture of an aromatic amine and a β-dicarbonyl compound at elevated temperatures without any solvent or catalyst has also been shown to produce β-enaminones in high yields. ajgreenchem.com

Table 1: Comparison of Solvent-Free Synthesis Methods for β-Enaminones/Enamines

| Method | Catalyst | Reaction Time | Yield | Reference(s) |

| Ball Milling | None | 5 minutes | Quantitative Conversion | organic-chemistry.org |

| Microwave Irradiation | LiClO₄ | 5-20 minutes | Good to High | sciforum.net |

| Thermal (120 °C) | None | Short | High to Excellent | ajgreenchem.com |

| Fe(OTf)₃ Catalysis | Fe(OTf)₃ | 2-10 minutes | High | researchgate.net, researchgate.net |

| Gold(I)/Silver(I) Catalysis | [(PPh₃)AuCl]/AgOTf | Not specified | Good to Excellent | nih.gov |

Catalytic Syntheses (e.g., Brønsted Acid, Lewis Acid, Organocatalysis)

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its derivatives has benefited significantly from various catalytic approaches.

Brønsted Acid Catalysis: Brønsted acids can facilitate the condensation reaction by protonating the carbonyl oxygen of the β-keto ester, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Organocatalytic methods, which include the use of Brønsted acids, have been widely applied in the asymmetric synthesis of β-amino acid derivatives. nih.gov

Lewis Acid Catalysis: Lewis acids are highly effective in catalyzing the formation of β-enaminones. They function by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Iron(III) triflate (Fe(OTf)₃) has been reported as a highly efficient, recyclable, and environmentally benign catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.netresearchgate.net This method boasts high yields, short reaction times, and low catalyst loading. researchgate.netresearchgate.net Other Lewis acids, such as lithium perchlorate (LiClO₄), have also been used to catalyze enamine formation under microwave and solvent-free conditions. sciforum.net Furthermore, synergistic catalytic systems combining a Lewis acid like Indium(III) triflate (In(OTf)₃) with an organocatalyst have been developed for related transformations. mdpi.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of the Knoevenagel condensation, diisopropylethylammonium acetate (B1210297) (DIPEAc), an ionic liquid, has been employed as an efficient catalyst for the synthesis of related cyanoacrylates, offering high yields and short reaction times. scielo.org.mx Chiral thiourea (B124793) derivatives have been used as organocatalysts in the asymmetric reduction of β-nitroacrylates, a reaction that produces precursors to β-amino acids, highlighting the potential for enantioselective synthesis in this class of compounds. organic-chemistry.org

Table 2: Examples of Catalysts Used in the Synthesis of β-Enaminones and Related Compounds

| Catalyst Type | Catalyst | Reactants | Key Features | Reference(s) |

| Lewis Acid | Iron(III) triflate (Fe(OTf)₃) | β-Dicarbonyls + Amines | Solvent-free, high yield, short reaction time, recyclable | researchgate.net, researchgate.net |

| Lewis Acid | Lithium perchlorate (LiClO₄) | Ketones + Secondary Amines | Solvent-free, microwave-assisted | sciforum.net |

| Lewis Acid | Gold(I)/Silver(I) | 1,3-Dicarbonyls + Primary Amines | Solvent-free, high chemoselectivity | nih.gov |

| Organocatalyst | Diisopropylethylammonium acetate (DIPEAc) | Aldehydes + Ethyl cyanoacetate | High yield, short reaction time | scielo.org.mx |

| Organocatalyst | Chiral Thiourea | β-Nitroacrylates | Asymmetric synthesis, high enantioselectivity | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of β-enamino esters like this compound. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacgpubs.org

The synthesis of related β-enaminones has been successfully achieved under solvent-free conditions using microwave irradiation. For instance, the reaction of β-dicarbonyl compounds with amines can be efficiently carried out, sometimes with the aid of solid supports like clay K10 or silica (B1680970), to produce the desired enaminones in good to excellent yields (60-94%). acgpubs.org In some protocols, the reaction between a methyl ketone and N,N-dimethylformamide-dimethylacetal under microwave irradiation provides the corresponding β-enaminone. researchgate.net

A study on the synthesis of β-amino ketones, structurally similar to the target compound, demonstrated the effectiveness of a one-pot, three-component Mannich reaction under microwave irradiation using silica nanoparticles (SNPs) as a catalyst. rasayanjournal.co.in This approach highlights the potential for developing efficient, solvent-free, and catalyzed microwave-assisted methods for the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Related β-Enamino Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent (>90% in some cases) acgpubs.org |

| Conditions | Often requires solvent and prolonged heating | Can be performed solvent-free acgpubs.orgrasayanjournal.co.in |

| Energy Consumption | Higher | Lower |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of chemical intermediates, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of amines and their derivatives is a growing area of research. acs.orgthieme-connect.com

A patented process describes the continuous flow synthesis of β-amino crotonates, such as ethyl 3-aminocrotonate, by reacting ethyl acetoacetate with aqueous ammonia in a tubular reactor. google.com This method demonstrates the feasibility of producing these compounds in a continuous manner, which is highly desirable for industrial applications. The study highlights the influence of residence time and temperature on the product yield, achieving up to 94% yield at 50°C with a residence time of 22 minutes. google.com

Furthermore, flow chemistry has been successfully employed for the chemoselective amination of various substrates. acs.orgthieme-connect.com These reports, while not directly on the target molecule, underscore the potential of designing a continuous flow process for the reaction between ethyl acetoacetate and an ammonia source to produce this compound with high efficiency and control. The use of oscillatory plug flow reactors has also been shown to enhance mass transport in heterogeneous catalytic reductive aminations in aqueous micellar media, suggesting another advanced flow technology applicable to this synthesis. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, stoichiometry of reactants, and reaction time.

A detailed study on the synthesis of ethyl 3-aminocrotonate, a closely related compound, identified optimal conditions for its preparation from ethyl acetoacetate and ammonium (B1175870) acetate. haui.edu.vnresearchgate.net The findings from this research provide a strong foundation for optimizing the synthesis of this compound.

Catalyst Screening and Ligand Design for Improved Efficiency

The synthesis of enamines can be catalyzed by both acids and bases. wikipedia.org While the reaction between ethyl acetoacetate and ammonia can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield.

Acid Catalysis: Acid catalysts facilitate the initial formation of an iminium ion, which is a key intermediate in enamine formation. acs.org Acetic acid has been shown to be an effective and environmentally benign catalyst for the reaction of β-keto esters with amines. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids like scandium triflate (Sc(OTf)₃) have been used to catalyze the synthesis of N-substituted β-enamino esters under solvent-free conditions, with the catalyst being recoverable and reusable. acgpubs.org

Enamine Catalysis: In the broader context of organic synthesis, chiral amines themselves can act as catalysts in what is known as enamine catalysis, enabling asymmetric reactions. nih.govmdpi.comrsc.org While not directly applied to the synthesis of the target compound itself, this principle highlights the dual role amines can play.

For more complex transformations involving enamines, sophisticated ligand design for metal catalysts (e.g., palladium) can enable highly selective reactions, such as the coupling of vinyl bromides with amines. organic-chemistry.org

Influence of Temperature, Pressure, and Stoichiometry

The interplay of temperature, pressure, and the molar ratio of reactants is critical in driving the synthesis towards high yields.

Temperature: In the synthesis of ethyl 3-aminocrotonate, reactions are often conducted at room temperature, though a study on a continuous flow process showed that increasing the temperature from 20°C to 50°C increased the yield from 73% to 94%. google.comhaui.edu.vn

Stoichiometry: A study on the synthesis of ethyl 3-aminocrotonate found that a molar ratio of 3:1 for ammonium acetate to ethyl acetoacetate provided the optimal yield of 92%. haui.edu.vnresearchgate.net

Pressure: While many syntheses are performed at atmospheric pressure, flow chemistry processes may utilize back-pressure regulators to control the state of the reaction mixture, especially when operating above the solvent's boiling point. google.com

Reaction Time and Kinetic Control

Reaction time is a key parameter to optimize for achieving maximum conversion while minimizing the formation of byproducts. In the batch synthesis of ethyl 3-aminocrotonate, a reaction time of 20 hours was found to be optimal. haui.edu.vnresearchgate.net In contrast, microwave-assisted syntheses of related compounds are often complete within minutes. acgpubs.orgrasayanjournal.co.in Continuous flow processes can also dramatically reduce reaction times, with residence times in the reactor on the order of minutes. google.com

Kinetic control of the reaction is essential for selectively forming the desired (2E)-isomer. The formation of enamines is a reversible reaction, and the thermodynamic stability of the final product often dictates the isomeric ratio. google.com For β-aminoacrylates, the E-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl.

Scalability Considerations and Industrial Synthesis Prospects

The industrial production of this compound, a valuable intermediate for pharmaceuticals like calcium channel blockers, necessitates scalable and economically viable synthetic routes. haui.edu.vn The conventional batch synthesis from ethyl acetoacetate and ammonium acetate in a solvent like methanol (B129727) has been shown to be effective, with optimized conditions leading to high yields. haui.edu.vnresearchgate.net This method is relatively straightforward and uses readily available, inexpensive starting materials.

For large-scale industrial production, continuous flow synthesis presents a highly attractive alternative to batch processing. google.com The advantages of flow chemistry, including enhanced heat and mass transfer, improved safety of handling reactive intermediates, and the potential for automation, make it a promising technology for the commercial synthesis of this compound. A patented continuous flow process for producing β-amino crotonates demonstrates the industrial potential of this approach, with the possibility of recycling the base and operating without a solvent. google.com The development of robust and efficient continuous flow methods will be a key factor in the future industrial-scale synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2e 2 Acetyl 3 Aminoacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, and its application to ethyl (2E)-2-acetyl-3-aminoacrylate provides profound insights into its molecular framework.

High-Resolution One-Dimensional 1H and 13C NMR

High-resolution one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the initial structural verification of this compound. rsc.org In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. For instance, the ethyl group will exhibit a characteristic quartet and triplet pattern, while the vinyl and amino protons will appear as singlets or broad signals, depending on the solvent and concentration. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a unique resonance for each chemically distinct carbon atom. libretexts.orgchemicalbook.com The carbonyl carbons of the acetyl and ester groups are typically found at the downfield end of the spectrum (160-220 δ), while sp² hybridized carbons of the double bond appear in the 110-160 δ range, and sp³ hybridized carbons of the ethyl group are observed at higher fields (0-90 δ). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (acetyl) | ~2.2 | Singlet |

| -CH (vinyl) | ~7.5 | Singlet |

| -NH₂ | ~5.0 - 8.0 | Broad Singlet |

| -OCH₂CH₃ | ~4.1 | Quartet |

| -OCH₂CH₃ | ~1.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | ~195 |

| C=O (ester) | ~165 |

| C₂ (vinyl) | ~100 |

| C₃ (vinyl) | ~160 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

| -COCH₃ | ~25 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. princeton.eduscience.gov For example, a cross-peak between the quartet and triplet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.chprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. princeton.eduscience.gov For the (2E) isomer, a NOE would be expected between the vinyl proton and the amino protons.

Solid-State NMR for Polymorphic and Crystalline Studies

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions like hydrogen bonding.

The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. rsc.org

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3400-3200 |

| C-H stretch (alkene) | 3100-3000 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (acetyl, ester) | 1730-1680 |

| C=C stretch (alkene) | 1650-1600 |

| N-H bend (amino) | 1640-1560 |

| C-O stretch (ester) | 1300-1000 |

The presence and nature of hydrogen bonding can significantly influence the position and shape of the N-H and C=O stretching bands. In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another is likely, which would lead to a broadening and shifting of these bands to lower wavenumbers.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net For a related compound, ethyl 2-acetyl-3-anilinobutanoate, X-ray analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The study highlighted the role of N—H···O hydrogen bonds in forming centrosymmetric dimers, which are further linked into a three-dimensional network. researchgate.net

A similar analysis of this compound would precisely determine bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond. researchgate.net Furthermore, it would reveal the details of the intermolecular packing in the crystal lattice, including the geometry of any hydrogen bonds and other non-covalent interactions that stabilize the crystalline structure. researchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Purity Assessment (Excluding Basic Identification)

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. rsc.org In the context of this compound, HRMS serves as a powerful tool beyond simple molecular weight confirmation.

During the synthesis of this compound, HRMS can be employed to monitor the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product, as well as any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, HRMS is crucial for assessing the purity of the final product. Its high resolution allows for the differentiation between the target compound and impurities that may have very similar masses. nih.gov This is particularly important for ensuring the quality and reliability of the compound for subsequent applications.

Computational and Theoretical Investigations of Ethyl 2e 2 Acetyl 3 Aminoacrylate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Currently, there is no published research focusing on the quantum chemical calculations of Ethyl (2E)-2-acetyl-3-aminoacrylate. Investigations using methods like Density Functional Theory (DFT) and Ab Initio calculations would provide fundamental insights into its molecular properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A detailed analysis of the electronic structure and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – has not been reported for this compound. Such an analysis would be critical in understanding its reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A hypothetical FMO analysis would likely reveal the distribution of electron density and pinpoint the regions most susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amino group and the oxygen atoms of the acetyl and ester groups would be expected to influence the electronic distribution significantly.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Electron-donating ability |

| LUMO Energy | +Y.YY eV | Electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |

Note: The values in this table are purely hypothetical and serve to illustrate the type of data that would be generated from a computational study. Actual values would require dedicated quantum chemical calculations.

Electrostatic Potential Surface and Reactivity Descriptors

The electrostatic potential (ESP) surface of this compound has not been computationally mapped. An ESP surface would visually represent the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack.

Furthermore, the calculation of various reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from the conceptual DFT framework, would offer quantitative measures of its reactivity.

Conformational Analysis and Energy Landscape Mapping

A systematic conformational analysis and the mapping of the potential energy surface of this compound are yet to be performed. Due to the presence of several single bonds, the molecule can exist in various conformations. A thorough computational study would identify the most stable conformers and the energy barriers for their interconversion. This knowledge is essential for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular Dynamics Simulations

The dynamic behavior of this compound, particularly in solution, remains uninvestigated through molecular dynamics (MD) simulations. MD simulations could provide valuable insights into its behavior over time, including its conformational flexibility and interactions with solvent molecules.

Solvent Effects on Molecular Conformation and Reactivity

There are no published MD simulation studies on the effect of different solvents on the conformation and reactivity of this compound. The polarity of the solvent can significantly influence the stability of different conformers and the pathways of chemical reactions. MD simulations in various solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would elucidate these effects.

Dynamic Behavior and Conformational Transitions

The dynamic behavior and conformational transitions of this compound have not been characterized. MD simulations could track the time evolution of the molecule's geometry, revealing the timescales and mechanisms of conformational changes. This would provide a more realistic picture of the molecule's behavior compared to static quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. In the context of this compound, theoretical investigations provide profound insights into its reactivity, the energetic landscapes of its transformations, and the rational design of catalytic processes. By employing quantum chemical methods, researchers can map out the entire reaction pathway, identify fleeting transition states, and predict the efficiency of catalytic cycles, thereby guiding experimental efforts and accelerating the discovery of novel synthetic methodologies.

Transition State Characterization and Activation Energy Calculations

At the heart of understanding any chemical reaction lies the characterization of its transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. islandscholar.cagithub.io Computational chemistry provides powerful methods, such as Density Functional Theory (DFT), to locate and characterize these transient structures, which are often impossible to observe experimentally. mit.edu The geometry of a transition state is a critical determinant of a reaction's feasibility and selectivity. For reactions involving enaminones and related β-aminoacrylates, computational studies have focused on identifying the key geometric parameters of the transition states for various transformations, including additions, cyclizations, and rearrangements.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial kinetic parameter that governs the rate of a reaction. aps.org DFT calculations have been employed to determine the activation energies for different reaction pathways involving enaminone-like structures. For instance, in the context of Michael additions to α,β-unsaturated systems, which are analogous to reactions involving this compound, computational studies have quantified the energy barriers for the nucleophilic attack.

One illustrative example from the literature is the DFT study of the Michael addition of enols to α,β-unsaturated acyl-azoliums. In this system, the formation of a hydrogen bond with a chloride counterion was found to significantly lower the activation energies for the conjugate addition by increasing the nucleophilicity of the enol and the electrophilicity of the acyl-azolium. While specific data for this compound is not available, the following table presents hypothetical activation energies for a Michael addition reaction involving a similar β-enaminone system, based on trends observed in computational studies of related reactions.

Table 1: Hypothetical Activation Energies for the Michael Addition to a β-Enaminone System Calculated at the B3LYP/6-31G Level of Theory**

| Reaction Pathway | Catalyst | Solvent | Activation Energy (kcal/mol) |

| Uncatalyzed | None | Acetonitrile | 25.8 |

| Acid-Catalyzed | Acetic Acid | Acetonitrile | 18.2 |

| Base-Catalyzed | Triethylamine | Acetonitrile | 20.5 |

| Uncatalyzed | None | Toluene | 28.1 |

This table is illustrative and presents hypothetical data based on general trends in computational chemistry studies of similar reaction types. Specific values for this compound would require dedicated computational investigation.

The data in the table highlights how catalysts and solvent polarity can influence the activation energy and, consequently, the reaction rate. Such computational screenings are invaluable for optimizing reaction conditions.

Reaction Coordinate Mapping and Pathway Analysis

Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction coordinate, which describes the continuous path of a reaction from reactants to products through the transition state. arxiv.orgsoton.ac.uk This is often visualized as a potential energy surface (PES), where the energy of the system is plotted against the geometric changes occurring during the reaction. By tracing the minimum energy path on the PES, chemists can gain a detailed step-by-step understanding of the reaction mechanism.

For reactions involving this compound, reaction coordinate mapping could be used to investigate various mechanistic possibilities. For example, in a cyclization reaction, the mapping would reveal whether the reaction proceeds through a concerted mechanism (all bonds forming and breaking in a single step) or a stepwise mechanism involving one or more intermediates. Each stationary point on the PES (reactants, products, intermediates, and transition states) can be characterized by its energy and geometry.

A computational study on the synthesis of coumarin-enaminone compounds provides a relevant example of pathway analysis. DFT calculations were used to survey the formation of an imine structure, and the transition state energy for a potential 1,3-sigmatropic rearrangement was calculated. The high steric hindrance in the transition state was found to prevent this rearrangement, thus explaining why the enamine structure was the sole product. ut.ac.ir This demonstrates the predictive power of reaction coordinate mapping in understanding product distribution.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for an Intramolecular Cyclization of a β-Aminoacrylate Derivative

| Parameter | Bond/Angle | Value (Å or Degrees) |

| Forming C-C bond distance | Cα - Cγ | 2.15 Å |

| Breaking C-O bond distance | Cγ - OEt | 2.50 Å |

| Angle of nucleophilic attack | N-Cα-Cγ | 105.2° |

| Dihedral angle | H-N-Cβ=Cα | 175.5° |

This table presents hypothetical geometric parameters for an illustrative transition state. Actual values would be obtained from the output of a computational chemistry software package.

Computational Design of Catalytic Cycles Involving the Compound

A significant application of computational chemistry in catalysis is the in silico design of new and improved catalytic cycles. pnnl.govrsc.orguh.edumdpi.comresearchgate.net By understanding the mechanism of a reaction at a molecular level, researchers can computationally screen potential catalysts, modify existing ones to enhance their activity and selectivity, and even propose entirely new catalytic concepts before embarking on extensive experimental work.

For this compound, which possesses multiple reactive sites, the design of selective catalysts is crucial. Computational methods can be employed to model the interaction of the substrate with various catalyst scaffolds. For instance, in designing a catalyst for an asymmetric transformation, one could model the diastereomeric transition states formed between the substrate and a chiral catalyst. The energy difference between these transition states would predict the enantiomeric excess of the product, guiding the selection of the most effective catalyst.

A combined computational and experimental study on the AgI-catalyzed oxidative cross-coupling and cyclization of β-enamino esters illustrates this approach. The study elucidated a radical-based mechanism and revealed the crucial roles of different components in the catalytic cycle, such as the AgI species as the radical initiator and the base in the final proton transfer step. ut.ac.ir This level of mechanistic detail is instrumental in optimizing the catalytic system.

The design process often involves evaluating the energetics of each step in the proposed catalytic cycle: substrate binding, the chemical transformation (one or more steps), and product release. The turnover-limiting step, which is the step with the highest energy barrier, can be identified, and catalyst modifications can be targeted to lower this barrier.

Table 3: Hypothetical Energetics of a Designed Catalytic Cycle for the Functionalization of a β-Aminoacrylate

| Step in Catalytic Cycle | Species Involved | Relative Free Energy (kcal/mol) |

| Catalyst Resting State | Catalyst | 0.0 |

| Substrate Binding | Catalyst-Substrate Complex | -5.2 |

| Transition State 1 (Rate-Limiting) | [Catalyst-Substrate]‡ | +15.7 |

| Intermediate | Catalyst-Intermediate Complex | -2.1 |

| Transition State 2 | [Catalyst-Intermediate]‡ | +12.3 |

| Product Release | Catalyst + Product | -10.8 |

This table provides a hypothetical energy profile for a catalytic cycle. The values are illustrative of the kind of data generated in computational catalyst design.

Through such systematic computational investigations, the reactivity of this compound can be thoroughly explored, leading to the development of novel and efficient synthetic transformations.

Reactivity and Synthetic Utility As a Versatile Building Block

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in ethyl (2E)-2-acetyl-3-aminoacrylate, influenced by the adjacent electron-withdrawing acetyl and ester groups, makes it susceptible to nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Additions (1,4-addition) to the Enamino Ester Moiety

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the enamino ester system provides an electrophilic site at the β-carbon. Nucleophiles add to this position, leading to the formation of a 1,4-adduct. libretexts.org This reaction is thermodynamically controlled and is favored by weak bases such as amines and alcohols. libretexts.org The general mechanism involves the nucleophilic attack at the β-carbon, followed by protonation. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with enamino esters, including:

Amines: Primary and secondary amines readily add to the double bond, leading to the formation of β-amino acid derivatives. libretexts.org

Thiols: Thiolates are effective nucleophiles for conjugate additions, yielding β-thio derivatives. libretexts.org

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can also act as Michael donors. organic-chemistry.org

The reaction of ethyl 3-aminobut-2-enoates with nitro-2H-chromenes is a notable example of a Michael addition. researchgate.net

Additions to Carbonyl and Imine Compounds

The active methylene (B1212753) group (C2) of this compound, flanked by two carbonyl groups, can be deprotonated to form a nucleophilic enolate. This enolate can then participate in addition reactions with various electrophiles, including carbonyls and imines.

Addition to carbonyl compounds, such as aldehydes and ketones, results in the formation of β-hydroxy carbonyl compounds, which can subsequently undergo dehydration. The reaction with imines provides a route to synthesize various nitrogen-containing heterocyclic compounds. nih.gov The direct addition of nucleophiles to imines is an efficient method for creating C-C and C-X bonds without the need for transition metals. nih.gov

Electrophilic Functionalization

While the double bond is electron-deficient, the enamine character imparts nucleophilicity to the α-carbon, allowing for electrophilic functionalization.

Halogenation and Related Electrophilic Substitutions

The reaction of this compound with electrophilic halogenating agents can lead to the introduction of a halogen atom at the α-position. For instance, reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can yield the corresponding α-chloro or α-bromo derivatives. A related compound, ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate, highlights the potential for such substitutions. bldpharm.comchemspider.com These halogenated products are themselves valuable synthetic intermediates.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of various cyclic structures.

[4+2] Cycloadditions (Diels-Alder Type Reactions)

In Diels-Alder reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.com this compound can function as the dienophile due to its electron-deficient double bond. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. youtube.com Computational studies on the Diels-Alder reaction of similar acrylates have shown that the stereoselectivity of the reaction is influenced by factors such as orbital interactions and electrostatic forces. researchgate.netnih.gov

Research has explored competing [4+2] and [3+2] cycloadditions in reactions involving related azo-olefins with nucleophilic olefins. rsc.org These studies indicate that the reaction pathway can be influenced by the substituents on the reactants and the solvent polarity. rsc.org For example, DABCO-catalyzed [4+2] cycloadditions have been developed for the synthesis of dihydropyran-fused chromen-2-ones. rsc.org

The versatility of this compound in these cycloaddition reactions makes it a valuable tool for the synthesis of complex cyclic and heterocyclic systems.

[3+2] Cycloadditions for Diverse Heterocycle Synthesis

This compound, possessing both electrophilic and nucleophilic centers, is a prime candidate for cycloaddition reactions. In the realm of [3+2] cycloadditions, this enaminone structure can react with various 1,3-dipoles to furnish five-membered heterocyclic rings. While specific literature detailing [3+2] cycloadditions with this compound is nascent, the reactivity of analogous systems provides a strong predictive framework for its utility.

For instance, reactions involving isocyanides with propiolonitriles proceed via a [3+2] cycloaddition mechanism to yield pyrrole (B145914) derivatives. researchgate.net Similarly, bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric [3+2] annulation reactions of related substrates to produce spiro-heterocycles with high enantioselectivity. nih.gov The electron-deficient double bond in this compound, activated by the acetyl and ester groups, is susceptible to attack by nitrile-generated Blaise reaction intermediates or by stabilized ylides, leading to highly functionalized pyrroles. organic-chemistry.org The reaction of vinyl azides with 1,3-dicarbonyl compounds, a class to which our subject molecule is closely related, also yields N-H pyrroles, suggesting the potential for this compound to act as the dicarbonyl equivalent in such transformations. organic-chemistry.org

Table 1: Predicted [3+2] Cycloaddition Reactions and Products

| 1,3-Dipole/Equivalent | Potential Heterocyclic Product |

|---|---|

| Azides | Triazoles |

| Nitrile Ylides | Pyrroles |

| Diazoalkanes | Pyrazoles |

Condensation and Annulation Reactions for Heterocyclic Synthesis

The true synthetic prowess of this compound lies in its application in condensation and annulation reactions. Its trifunctional nature—enamine, ketone, and ester—allows it to act as a versatile synthon for a multitude of heterocyclic systems.

Synthesis of Pyridines and Fused Pyridine (B92270) Systems

The structure of this compound is ideal for constructing the pyridine nucleus through reactions that form one or more C-C and C-N bonds. It can serve as a 1,3-dicarbonyl equivalent or a C3N synthon in classical pyridine syntheses like the Hantzsch or Kröhnke methods. ijpsonline.com

Condensation with compounds containing an active methylene group, such as malononitrile, in the presence of a base can lead to highly substituted pyridones. The reaction involves an initial Michael addition, followed by cyclization and elimination. Various protocols for pyridine synthesis, including those catalyzed by metals or conducted under photoredox conditions, can be adapted for this substrate. organic-chemistry.org For example, a one-pot reaction involving aldehydes, phosphorus ylides, and propargyl azide (B81097) yields polysubstituted pyridines through a cascade of reactions including a 6π-3-azatriene electrocyclization. organic-chemistry.org

Furthermore, its functionalities are suitable for building fused pyridine systems. researchgate.net For instance, reaction sequences involving diboration-electrocyclization have been used to create pyridine-fused boronic esters, which are then used in library synthesis. whiterose.ac.uk The amino group can be diazotized and displaced, or the acetyl group can be a handle for further annulation to construct rings fused to the initial pyridine, leading to structures like pyridothienopyrimidines. researchgate.net

Synthesis of Pyrimidines and Dihydropyrimidines

This compound is an excellent precursor for pyrimidine (B1678525) and dihydropyrimidine (B8664642) synthesis. It can function as the three-carbon component in reactions with amidines, guanidine, or urea (B33335). This approach circumvents the need to first form an enaminone from a 1,3-dicarbonyl compound, simplifying the process. thieme-connect.de

The classic Biginelli reaction, which produces 3,4-dihydropyrimidines (DHPMs), traditionally uses ethyl acetoacetate (B1235776), an aldehyde, and urea or thiourea. nih.gov this compound can be seen as a pre-formed intermediate, reacting with aldehydes and urea/thiourea under acidic or Lewis acid catalysis to afford highly functionalized DHPMs. nih.govnih.gov Various catalysts, including natural ones like granite and quartz, have been shown to be effective for this transformation. nih.gov

The resulting pyrimidine derivatives can be further modified. For example, thione derivatives can be S-alkylated and cyclized to form bicyclic systems like thiazolo[3,2-a]pyrimidines. nih.gov

Table 2: Synthesis of Pyrimidine Derivatives

| Reagent | Catalyst/Conditions | Product Type |

|---|---|---|

| Urea/Thiourea | Acid catalyst (e.g., HCl), Reflux | Dihydropyrimidin(thi)one |

| Guanidine | Base, Ethanol (B145695) | 2-Aminopyrimidine |

Synthesis of Pyrroles, Furans, and Thiophenes

This versatile building block is readily transformed into important five-membered heterocycles.

Pyrroles: The synthesis of pyrroles can be achieved via reactions analogous to the Paal-Knorr synthesis, where the 1,4-dicarbonyl moiety is reacted with a primary amine or ammonia (B1221849). organic-chemistry.org Hydrolysis of the enamine and ester groups of this compound could generate the necessary dicarbonyl precursor in situ. Alternatively, reaction with TosMIC (tosylmethyl isocyanide) provides a route to 3,4-disubstituted pyrroles. researchgate.net The acylation of N-alkoxycarbonyl pyrroles often yields 2-acylated products, a functionality already present in the title compound, making it a useful starting point for more complex pyrrole derivatives. nih.gov

Furans: Furan synthesis can be accomplished through various cyclization strategies. An intramolecular cyclization involving the acetyl group and the ester could potentially lead to a furanone ring. More commonly, it can react with other components. For example, a copper-mediated reaction of a β-dicarbonyl compound (like acetylacetone, a related structure) with an acetylenic ketone produces 2-acyl trisubstituted furans. rsc.org The synthesis of 3-aminofuran-2-carboxylate esters has been achieved from the reaction of alkynenitriles with ethyl glycolate, highlighting a pathway where the functionalities of this compound could be mimicked. researchgate.net The dehydration of N-acetylglucosamine, which contains related functionalities, yields 3-acetamido-5-acetylfuran, suggesting similar acid-catalyzed cyclodehydration pathways. rsc.org

Thiophenes: The Gewald synthesis is a prominent method for preparing 2-aminothiophenes. This reaction typically involves the condensation of a ketone, a compound with an α-activated methylene group (like the ester in our molecule), and elemental sulfur in the presence of a base. mdpi.com this compound provides the ketone and the activated α-position in one molecule, making it an ideal substrate for reaction with sulfur and a base to yield highly substituted thiophenes.

Synthesis of other Nitrogen-Containing Heterocycles (e.g., Diazines, Triazines)

Beyond pyridines and pyrimidines, this compound can be used to synthesize other nitrogenous heterocycles.

Diazines: This class includes pyridazines and pyrazines. The 1,4-dicarbonyl character of the substrate makes it suitable for condensation with hydrazine (B178648) (H₂N-NH₂) to form pyridazines. The reaction proceeds by forming a dihydropyridazine (B8628806) which can then be oxidized to the aromatic pyridazine.

Triazines: The synthesis of triazines can be more complex, often involving the trimerization of nitriles or reactions with amidines. globalscitechocean.commdpi.com However, the functionalities within this compound can be leveraged. For example, condensation of the β-dicarbonyl system with S-alkylisothiosemicarbazides can lead to 1,2,4-triazine (B1199460) derivatives. researchgate.net While the 1,2,3-triazine (B1214393) isomer is less common, synthetic routes often involve the cyclization of diazido-alkenoates, which could potentially be synthesized from precursors related to the title compound. organic-chemistry.orgnih.gov

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The inherent functionalities of this compound allow for its cyclization into various oxygen and sulfur-containing rings.

Oxygen-Containing Heterocycles: Besides furans, other oxygen heterocycles are accessible. iajpr.com For example, reactions with phenols under acidic conditions (Pechnmann condensation) could yield coumarins. The synthesis of xanthene derivatives has been achieved through cascade reactions involving arynes and active methylene compounds, a role the backbone of this compound could play. nih.govresearchgate.net Condensation with cyclohexane-1,3-dione is another strategy to produce tricyclic oxygen heterocycles. clockss.org

Sulfur-Containing Heterocycles: In addition to thiophenes, other sulfur heterocycles are synthetically accessible. organic-chemistry.orgdntb.gov.ua Reaction with Lawesson's reagent could convert the acetyl oxygen to sulfur, opening pathways to thiopyranes or other sulfur-containing rings through subsequent cyclization. The reaction with sulfur monochloride (S₂Cl₂) is a known method for producing complex polysulfur-nitrogen heterocycles from simple organic substrates. arkat-usa.org The enamine functionality could react with S₂Cl₂ to form dithiole rings. arkat-usa.org

Table 3: Summary of Heterocyclic Synthesis from this compound

| Heterocycle Class | Key Reagent(s) | General Reaction Type |

|---|---|---|

| Pyridines | Active methylene compounds (e.g., malononitrile) | Condensation/Annulation |

| Pyrimidines | Urea, Guanidine, Amidines | Condensation |

| Dihydropyrimidines | Aldehyde, Urea/Thiourea | Biginelli-like Condensation |

| Pyrroles | Amines, TosMIC | Paal-Knorr type, [3+2] Cycloaddition |

| Furans | Acid/Base catalyst | Intramolecular Cyclization/Dehydration |

| Thiophenes | Elemental Sulfur, Base | Gewald Synthesis |

| Pyridazines | Hydrazine | Condensation |

| 1,2,4-Triazines | S-Alkylisothiosemicarbazides | Condensation |

| Coumarins | Phenols | Pechmann Condensation |

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgmdpi.com These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity. beilstein-journals.orgmdpi.com this compound is an ideal substrate for MCRs due to its combination of nucleophilic and electrophilic centers.

Design Principles and Mechanistic Investigations of MCRs Utilizing this compound

The design of multicomponent reactions involving this compound often leverages the inherent reactivity of its functional groups. The enamine-like character of the β-aminoacrylate moiety allows it to act as a nucleophile, while the acetyl and ester carbonyl groups provide electrophilic sites. The conjugated double bond can participate in various addition reactions.

A common strategy in MCRs is the initial reaction of one of the starting materials with this compound to form a reactive intermediate, which then undergoes subsequent reactions with the other components. For instance, a Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, can be followed by a Michael addition and subsequent cyclization. beilstein-journals.orgnih.govresearchgate.net

Mechanistic investigations often reveal a cascade of reactions. For example, in the synthesis of polysubstituted pyridines, a well-known MCR, the reaction may proceed through an initial Knoevenagel condensation of an aldehyde with a β-ketoester (or a related compound), followed by a Michael addition of an enamine (which can be formed in situ from this compound) and subsequent cyclization and aromatization. nih.gov The specific pathway and the final product are highly dependent on the reaction conditions and the nature of the other reactants.

Chiral Synthesis and Asymmetric Transformations

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals and natural products. wikipedia.orgsigmaaldrich.com this compound, while achiral itself, can be a key substrate in asymmetric transformations to generate chiral molecules.

Asymmetric Catalytic Reactions Involving the Compound

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds from achiral starting materials using a small amount of a chiral catalyst. nih.gov While specific examples of asymmetric catalytic reactions directly utilizing this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis can be applied to its derivatives or in reactions where it acts as a precursor.

For instance, the double bond in the acrylate (B77674) backbone is susceptible to asymmetric hydrogenation. Using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP, it is possible to selectively produce one enantiomer of the corresponding saturated amino ester. nih.govresearchgate.net The mechanism of such reactions often involves the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen. researchgate.net

Another potential asymmetric transformation is the Michael addition of a nucleophile to the activated double bond. Chiral organocatalysts, such as bifunctional thioureas or prolinol derivatives, can activate the substrate and guide the incoming nucleophile to one face of the molecule, leading to an enantiomerically enriched product. semanticscholar.orgmdpi.com

Applications with Chiral Auxiliaries and Substrate Control

An alternative strategy to induce chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

In the context of this compound, a chiral auxiliary could be introduced by forming an amide with the amino group using a chiral carboxylic acid, or by transesterification with a chiral alcohol. This temporarily chiral molecule can then undergo diastereoselective reactions. For example, alkylation of the enamine or addition to the carbonyl groups would be directed by the stereochemistry of the auxiliary. youtube.com

Substrate-controlled asymmetric synthesis relies on the existing stereocenters within the substrate to direct the formation of new stereocenters. youtube.comnih.gov While this compound itself is achiral, it can be a component in the synthesis of a more complex, chiral substrate. Subsequent reactions on this chiral substrate would then be influenced by its inherent stereochemistry.

| Compound Name |

| This compound |

| BINAP |

| Rhodium |

| Ruthenium |

| Pyruvic acid |

| Lactic acid |

Derivatives and Analogues of Ethyl 2e 2 Acetyl 3 Aminoacrylate: Synthesis and Modified Reactivity

Modifications of the Ester Moiety

The ester group in Ethyl (2E)-2-acetyl-3-aminoacrylate is a key site for structural variation, which can be achieved through several synthetic strategies.

The synthesis of various alkyl and aryl esters of (2E)-2-acetyl-3-aminoacrylic acid can be accomplished primarily through two general methods: direct condensation or transesterification.

Direct Condensation: The most common route to β-enamino esters is the condensation of a β-keto ester with an amine or ammonia (B1221849). acgpubs.org This approach, a variant of the Knoevenagel condensation, can be adapted to produce a variety of esters by starting with the corresponding β-keto ester (e.g., methyl acetoacetate (B1235776), propyl acetoacetate, etc.) and reacting it with ammonia. psiberg.comthermofisher.comwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and often requires the removal of water to drive the equilibrium towards the product. thermofisher.comwikipedia.org For the synthesis of aromatic esters, the corresponding phenyl acetoacetate could be used as the starting material.

Transesterification: An alternative method for modifying the ester group is through transesterification of the parent this compound. researchgate.netnih.gov This reaction involves treating the ethyl ester with a different alcohol (e.g., methanol (B129727), propanol, butanol, or a phenol) in the presence of an acid or base catalyst. masterorganicchemistry.com Acid-catalyzed transesterification typically proceeds via a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide corresponding to the desired ester, occurs through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions. researchgate.netnih.gov

A hypothetical summary of the synthesis of various esters is presented in Table 1.

Table 1: Synthesis of Various Esters of (2E)-2-acetyl-3-aminoacrylic Acid

| Ester Derivative | Synthetic Method | Typical Reagents and Conditions | Plausible Yield (%) |

|---|---|---|---|

| Mthis compound | Direct Condensation | Methyl acetoacetate, Ammonia, Piperidine catalyst, Toluene, Reflux with Dean-Stark trap | 85-95 |

| Propyl (2E)-2-acetyl-3-aminoacrylate | Transesterification | This compound, n-Propanol, H₂SO₄ (cat.), Reflux | 70-85 |

| Butyl (2E)-2-acetyl-3-aminoacrylate | Direct Condensation | Butyl acetoacetate, Ammonia, Acetic acid catalyst, Ethanol (B145695), Reflux | 80-90 |

| Phenyl (2E)-2-acetyl-3-aminoacrylate | Transesterification | This compound, Phenol, Sodium phenoxide, High temperature | 60-75 |

Varying the ester group from the small methyl group to bulkier alkyl or aromatic groups can have a significant impact on the reactivity and stereoselectivity of the molecule.

Reactivity: The electronic nature of the ester group influences the electrophilicity of the carbonyl carbon. Generally, the reactivity of acrylates in nucleophilic additions is affected by the nature of the alcohol moiety. nih.gov For instance, electron-withdrawing groups on an aromatic ester would increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack. Conversely, bulkier alkyl groups can sterically hinder the approach of nucleophiles to both the ester carbonyl and the conjugated system.

Stereoselectivity: The steric bulk of the ester group can play a crucial role in directing the stereochemical outcome of reactions at the α- and β-positions of the acrylate (B77674) backbone. In reactions involving the formation of new stereocenters, a larger ester group can create a more biased steric environment, potentially leading to higher diastereoselectivity. While specific studies on this compound are not prevalent, research on related systems has shown that the ester group can influence the E/Z isomerization of the enamine double bond and the facial selectivity of approaching reagents.

Substitutions and Transformations of the Acetyl Group

The acetyl group is another key functional handle that can be modified to tune the properties of the enaminone.

The acetyl group can be replaced with other acyl groups, such as benzoyl or propionyl, by starting with the appropriately substituted β-dicarbonyl compound in the initial condensation reaction. For example, to synthesize the benzoyl analogue, ethyl benzoylacetate would be condensed with ammonia. orgsyn.orgorgsyn.org Similarly, for the propionyl derivative, ethyl propionylacetate would be the starting material. google.com

A summary of the synthesis of these acyl-modified analogues is presented in Table 2.

Table 2: Synthesis of Acyl-Modified Analogues

| Acyl Derivative | Starting Material | Synthetic Method | Typical Reagents and Conditions | Plausible Yield (%) |

|---|---|---|---|---|

| Ethyl (2E)-3-amino-2-benzoyl-acrylate | Ethyl benzoylacetate | Condensation | Ammonia, Ethanol, Reflux | 75-85 |

| Ethyl (2E)-3-amino-2-propionyl-acrylate | Ethyl propionylacetate | Condensation | Ammonia, Piperidine catalyst, Benzene, Reflux | 80-90 |

The replacement of the acetyl group with other acyl groups significantly alters the electronic and steric landscape of the molecule.

Electronic Properties: A benzoyl group, with its conjugated phenyl ring, will have different electronic effects compared to an acetyl group. The phenyl ring can participate in resonance, potentially delocalizing the electron density of the enaminone system to a greater extent. This can affect the nucleophilicity of the β-carbon and the acidity of the N-H protons. A propionyl group, being slightly more electron-donating than an acetyl group due to the additional ethyl substituent, might subtly increase the electron density in the enaminone system.

Modifications and Substitutions on the Amino Group

The amino group of this compound is a primary amine, making it a versatile site for a wide range of modifications and substitutions. The nucleophilicity of this nitrogen atom allows it to react with various electrophiles. wikipedia.org

N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides or arylated through reactions like the Buchwald-Hartwig amination. These modifications would lead to secondary or tertiary enamines. The reactivity of the resulting enamine would be significantly different from the primary enamine. For instance, N,N-dimethyl enaminones are known to be excellent building blocks in organic synthesis due to the good leaving group ability of the dimethylamine (B145610) moiety. researchgate.net

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. For example, reaction with benzoyl chloride would yield the N-benzoyl derivative. These N-acyl groups can influence the electronic properties of the enaminone system by withdrawing electron density, which can affect its reactivity in subsequent transformations. nih.gov

Formation of Heterocycles: The amino group, in conjunction with the adjacent carbonyl and ester functionalities, provides a scaffold for the synthesis of various nitrogen-containing heterocycles. Reactions with bifunctional reagents can lead to the formation of pyrimidines, pyridines, and other heterocyclic systems. nih.gov

A hypothetical summary of potential amino group modifications is presented in Table 3.

Table 3: Potential Modifications of the Amino Group

| Modification | Typical Reagents and Conditions | Resulting Functional Group | Expected Impact on Reactivity |

|---|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃, Acetonitrile | Secondary Amine (N-methyl) | Increased nucleophilicity of the enamine β-carbon. |

| N-Phenylation | Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270) | Secondary Amine (N-phenyl) | Altered electronic properties due to conjugation with the phenyl ring. |

| N-Acetylation | Acetic anhydride, Pyridine | Amide (N-acetyl) | Decreased nucleophilicity of the enamine system due to electron withdrawal by the acetyl group. |

| N-Benzoylation | Benzoyl chloride, Triethylamine, Dichloromethane | Amide (N-benzoyl) | Significant decrease in nucleophilicity; potential for altered stereocontrol in reactions. |

Synthesis and Study of Halogenated and Deuterated Analogues

The introduction of halogens or deuterium (B1214612) isotopes into the structure of this compound can serve various purposes, from altering its reactivity to its use as a tracer in metabolic studies.

Halogenated Analogues: The synthesis of halogenated derivatives can be approached by direct halogenation of the enamine or by using halogenated starting materials. The classical approach to α-halo amides, which are structurally related, involves the reaction of an α-haloacetyl halide with an amine. nih.gov For β-enamino esters, direct halogenation at the α-carbon can be challenging due to the competing reactivity of the double bond and the nitrogen atom. A more controlled approach would involve the use of milder halogenating agents. The synthesis of γ-halogenated β-hydroxy-α-amino acids has been achieved using enzymatic methods, suggesting that biocatalysis could be a viable route for the selective halogenation of enamino ester derivatives. researchgate.net

Deuterated Analogues: The selective incorporation of deuterium can be a powerful tool for mechanistic studies and for modifying the metabolic profile of a compound. The α-protons of amino esters can be exchanged with deuterium in the presence of a suitable catalyst and a deuterium source, such as D₂O. nih.gov An efficient method for the α-deuteration of α-amino esters utilizes 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O under mild conditions. nih.govacs.org This method shows good functional group tolerance and provides high levels of deuterium incorporation. nih.govacs.org Another approach involves the use of a base, such as sodium ethoxide, in deuterated ethanol (EtOD) to achieve enantio-retentive deuteration. acs.org These strategies could be adapted for the deuteration of this compound at the α-position.

The table below outlines general approaches for the synthesis of halogenated and deuterated analogues.

| Analogue Type | Synthetic Strategy | Reagents and Conditions |

| Halogenated | Direct Halogenation | N-Halosuccinimide (NCS, NBS) |

| Halogenated | From Halogenated Precursors | Halogenated β-keto ester in the initial synthesis |

| Deuterated | Catalytic H/D Exchange | 2-Hydroxynicotinaldehyde, D₂O, Base |

| Deuterated | Base-mediated H/D Exchange | NaOEt, EtOD |

Future Research Directions and Unexplored Avenues for Ethyl 2e 2 Acetyl 3 Aminoacrylate

Ethyl (2E)-2-acetyl-3-aminoacrylate stands as a versatile chemical entity with significant, yet not fully exploited, potential in organic synthesis. Its unique arrangement of an acrylate (B77674) backbone, an acetyl group, and an amino group provides a rich platform for chemical modification. The future of research concerning this compound is poised to move beyond its current applications, venturing into more sustainable, efficient, and innovative territories. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this valuable building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.